molecular formula C14H15NS B14638200 Benzenemethanamine, 4-[(phenylmethyl)thio]- CAS No. 55301-96-7

Benzenemethanamine, 4-[(phenylmethyl)thio]-

Katalognummer: B14638200
CAS-Nummer: 55301-96-7
Molekulargewicht: 229.34 g/mol
InChI-Schlüssel: LSJLOSRQWIDAMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanamine, 4-[(phenylmethyl)thio]- is an organic compound with a complex structure that includes both amine and thioether functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 4-[(phenylmethyl)thio]- typically involves the reaction of benzenemethanamine with a phenylmethyl thioether. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Common reagents used in the synthesis include benzyl chloride and thiophenol, which react under basic conditions to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to handle larger quantities of reactants and products. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenemethanamine, 4-[(phenylmethyl)thio]- undergoes various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Benzenemethanamine, 4-[(phenylmethyl)thio]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Benzenemethanamine, 4-[(phenylmethyl)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenemethanamine, 4-methyl-: Similar structure but lacks the thioether group.

    Benzenemethanamine, N-methyl-: Contains a methyl group on the nitrogen atom instead of the thioether group.

    Benzenemethanamine, 4-(phenylmethyl)-: Similar structure but lacks the thioether group.

Uniqueness

Benzenemethanamine, 4-[(phenylmethyl)thio]- is unique due to the presence of both amine and thioether functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.

Eigenschaften

CAS-Nummer

55301-96-7

Molekularformel

C14H15NS

Molekulargewicht

229.34 g/mol

IUPAC-Name

(4-benzylsulfanylphenyl)methanamine

InChI

InChI=1S/C14H15NS/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,10-11,15H2

InChI-Schlüssel

LSJLOSRQWIDAMT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CSC2=CC=C(C=C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.